

# Spectroscopic Characterization of 1-Phenylimidazole: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenylimidazole	
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This guide provides a comprehensive overview of the spectroscopic data for **1- phenylimidazole**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

### **Molecular Structure**

IUPAC Name: 1-phenyl-1H-imidazole Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub> Molecular Weight: 144.17 g/mol [1][2] CAS Number: 7164-98-9[1][2]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-phenylimidazole**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals that are invaluable for structural confirmation.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **1-phenylimidazole** in deuterated chloroform (CDCl<sub>3</sub>) exhibits distinct signals for the protons of the imidazole and phenyl rings.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-phenylimidazole** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.86	S	1H	H-2 (imidazole)
7.50-7.21	m	7H	Phenyl-H & H-4, H-5 (imidazole)

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-phenylimidazole** 

Chemical Shift (δ) ppm	Assignment
137.2	C (ipso-phenyl)
135.5	C-2 (imidazole)
130.3	C-4 (imidazole)
129.8	C (para-phenyl)
127.4	C (meta-phenyl)
121.4	C (ortho-phenyl)
118.2	C-5 (imidazole)

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

It is important to note that in some cases, obtaining a complete <sup>13</sup>C NMR spectrum for imidazole derivatives can be challenging due to factors like tautomerization, which can lead to peak broadening or the absence of certain signals.[4]

## Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] The IR spectrum of **1-phenylimidazole** shows characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-N bonds.

Table 3: Key IR Absorption Bands for **1-phenylimidazole** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1500, ~1450	Strong-Medium	Aromatic C=C stretching
~1300-1000	Strong	C-N stretching
~750, ~690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Note: The specific peak positions can be found in the gas-phase IR spectrum available on the NIST WebBook.[7]

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [8][9] Electron ionization (EI) mass spectrometry of **1-phenylimidazole** results in a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 1-phenylimidazole

m/z	Relative Intensity (%)	Assignment
144	100	[M] <sup>+</sup> (Molecular Ion)
117	~60	[M - HCN]+
90	~20	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>
77	~30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>



Source: NIST WebBook, 1H-Imidazole, 1-phenyl-[2]

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **NMR Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-phenylimidazole**.

#### Materials:

- 1-phenylimidazole
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 1-phenylimidazole in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
  - Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.



- 13C NMR Acquisition:
  - Acquire the proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans will be required compared to the <sup>1</sup>H spectrum due to the lower natural abundance of the <sup>13</sup>C isotope.[10]
- Data Processing:
  - Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of **1-phenylimidazole**.

Method: Attenuated Total Reflectance (ATR)

#### Materials:

- 1-phenylimidazole (liquid or solid)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11]
- Solvent for cleaning (e.g., isopropanol)

#### Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of 1-phenylimidazole directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the anvil.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.[5]



- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

## **Mass Spectrometry**

Objective: To obtain the electron ionization (EI) mass spectrum of **1-phenylimidazole**.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)[9]

#### Materials:

- 1-phenylimidazole
- A suitable volatile solvent (e.g., dichloromethane or methanol)
- GC-MS instrument equipped with an EI source

#### Procedure:

- Sample Preparation: Prepare a dilute solution of **1-phenylimidazole** in the chosen solvent (approximately 1 mg/mL).
- Instrumentation Setup:
  - Set the GC oven temperature program to ensure separation from any impurities and the solvent.
  - Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-200).
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The resulting mass spectrum is recorded.

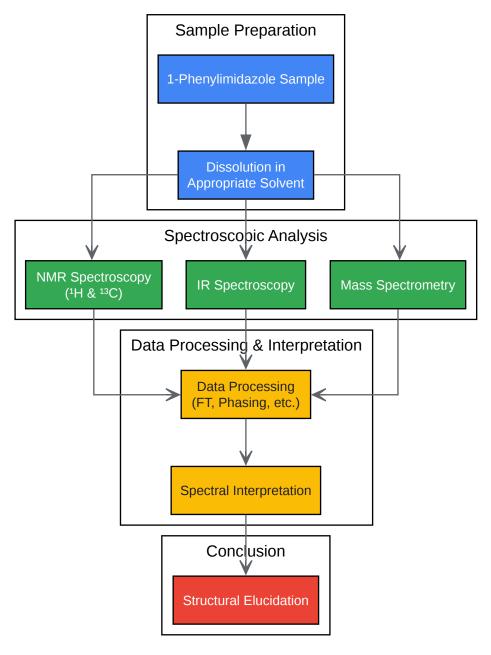


 Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## **Visualization of Analytical Workflow**

The following diagrams illustrate the general workflow of spectroscopic analysis and the complementary nature of these techniques for structural elucidation.



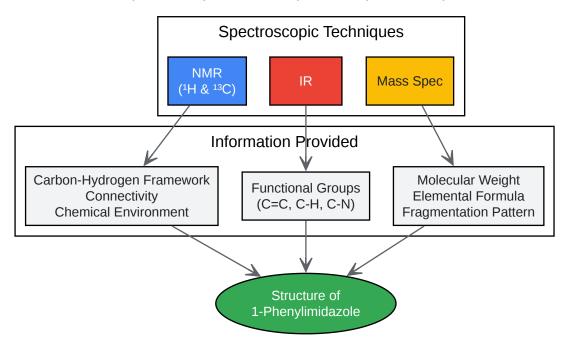




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Caption: General workflow for spectroscopic analysis of a chemical compound.

#### Complementary Nature of Spectroscopic Techniques



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Caption: How different spectroscopic techniques provide complementary structural information.

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